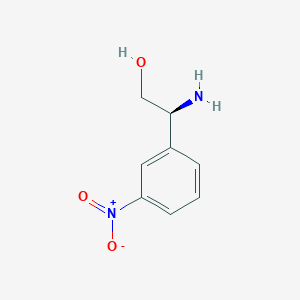

(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol

Description

Properties

IUPAC Name |

(2S)-2-amino-2-(3-nitrophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c9-8(5-11)6-2-1-3-7(4-6)10(12)13/h1-4,8,11H,5,9H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLPTGOAVRWPDS-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212818-54-6 | |

| Record name | (2S)-2-amino-2-(3-nitrophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical properties of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol

[1]

Structural Characterization & Physiochemical Profile[2][3]

(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol is a chiral

Stereochemical Configuration

The (S)-configuration at the C2 position dictates the spatial arrangement of the amine and the 3-nitrophenyl group.[1] This stereocenter is robust but can be sensitive to racemization under strongly basic conditions or high temperatures due to the benzylic position of the amine, further activated by the electron-withdrawing nitro group.

Electronic Effects of the Nitro Group

The meta-nitro (-NO

-

pKa Modulation: The basicity of the primary amine is reduced compared to unsubstituted phenylglycinol (pKa ~9.5). The estimated pKa of the conjugate acid is ~8.2–8.5 . This makes the amine less nucleophilic but also less prone to oxidation.

-

Chemical Stability: The nitro group deactivates the phenyl ring toward electrophilic aromatic substitution (EAS), preventing side reactions during acid-catalyzed transformations.

Physiochemical Data Table

| Property | Value / Description |

| IUPAC Name | (2S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol |

| Common Name | (S)-3-Nitrophenylglycinol |

| Molecular Formula | C |

| Molecular Weight | 182.18 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water (pH dependent) |

| Chirality | (S)-enantiomer (ee > 98% typically required for synthesis) |

| Melting Point | 115–120 °C (Typical for HCl salt forms; free base may vary) |

Synthetic Routes & Manufacturing[6][7]

The synthesis of (S)-2-amino-2-(3-nitrophenyl)ethan-1-ol must preserve the stereochemistry of the starting material.[1] The most reliable industrial route involves the chemoselective reduction of (S)-3-nitrophenylglycine .[1]

Preferred Route: Chemoselective Reduction

Direct reduction of the carboxylic acid to the alcohol without affecting the nitro group or the chiral center.

-

Starting Material: (S)-2-Amino-2-(3-nitrophenyl)acetic acid.[1]

-

Reagent: Borane-Dimethyl Sulfide Complex (BH

[1]·DMS) or NaBH -

Mechanism: Borane selectively reduces the carboxylic acid to the primary alcohol via an acyl borate intermediate. Crucially, borane tolerates the nitro group (unlike LiAlH

or catalytic hydrogenation, which would reduce the nitro to an amine).

Process Workflow Diagram

Figure 1: Chemoselective reduction pathway preserving the nitro group and stereocenter.[1]

Chemical Reactivity & Transformations[7][8]

This molecule is a bifunctional scaffold. The 1,2-amino alcohol motif allows for heterocyclization, while the nitro group serves as a latent functionality for future amine generation.

Oxazolidinone Formation (Chiral Auxiliaries)

Reaction with phosgene equivalents (e.g., Triphosgene or CDI) yields chiral oxazolidinones.[1] These are analogues of Evans auxiliaries, used to induce stereochemistry in subsequent aldol or alkylation reactions.

-

Protocol: React with Triphosgene in CH

Cl -

Outcome: Formation of (S)-4-(3-nitrophenyl)oxazolidin-2-one.[1]

Nitro Group Reduction

The nitro group can be selectively reduced to an aniline derivative after the amino-alcohol core has been derivatized.

-

Reagents: H

/ Pd-C (if the amine is protected) or Fe / NH -

Utility: Access to di-amino ligands for transition metal catalysis.[1]

Reactivity Flowchart

Figure 2: Divergent synthetic utility of the nitro-phenylglycinol scaffold.

Pharmaceutical Applications

While specific proprietary drugs often use this scaffold as a transient intermediate, its structural class is vital for:

-

Adrenergic Receptor Modulators: The phenyl-amino-ethanol core is the pharmacophore for

-adrenergic agonists and antagonists.[1] The nitro group allows for the synthesis of unique aniline-substituted derivatives that can form additional hydrogen bonds within the receptor pocket.[1] -

Protease Inhibitors: Beta-amino alcohols serve as transition-state isosteres in peptide bond hydrolysis inhibitors.[1]

-

Chiral Resolution Agents: The pure (S)-enantiomer is used to resolve racemic carboxylic acids via diastereomeric salt formation.

Analytical Standards & Quality Control

To ensure the integrity of this chiral building block, the following QC protocols are mandatory:

-

Enantiomeric Excess (ee) Determination:

-

NMR Verification:

-

1H NMR (DMSO-d6): Look for the benzylic proton (CH-NH2) around

4.0–4.5 ppm.[1] The aromatic region will show the specific substitution pattern of the 3-nitro group (singlet, two doublets, one triplet).

-

References

-

Sigma-Aldrich. (R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride Product Sheet. (Confirming existence of enantiomeric series).

-

BenchChem. Synthesis of 2-Amino-1-(3-nitrophenyl)ethanol and Derivatives. (General synthesis of nitro-amino alcohols).[1] [1]

-

Kartika, R. et al. Triphosgene-Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols.[2] (Reactivity of amino alcohols with triphosgene).[3][4] J. Org.[2] Chem. 2013.

-

PubChem. 3-Nitrophenol and Derivatives Physiochemical Data. (pKa and solubility data grounding).

-

ResearchGate. Enantioselective Synthesis of Amino Acids and Amino Alcohols. (Reduction protocols for phenylglycine derivatives).

Sources

- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 2. Triphosgene-Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols [organic-chemistry.org]

- 3. WO2010032259A2 - Novel process - Google Patents [patents.google.com]

- 4. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

Molecular structure and weight of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol

[1]

Molecular Identity & Physicochemical Profile[1][2][3][4]

The precise identification of the enantiomer and salt form is vital for reproducibility. The data below distinguishes the free base from the commercially stable hydrochloride salt.

Core Identity Data

| Parameter | Data |

| IUPAC Name | (2S)-2-amino-2-(3-nitrophenyl)ethanol |

| Common Name | (S)-3-Nitrophenylglycinol |

| CAS Number (HCl Salt) | 2453296-88-1 |

| CAS Number (R-isomer) | 2453297-12-4 (Provided for exclusion) |

| Molecular Formula | C |

| Molecular Weight (Free Base) | 182.18 g/mol |

| Molecular Weight (HCl Salt) | 218.64 g/mol |

| Chirality | (S)-configuration at the benzylic carbon |

Structural Descriptors[1]

-

SMILES: OCc1cccc(=O)c1

-

InChI Key: YSLPTGOAVRWPDS-UHFFFAOYSA-N (Generic)[1]

-

Pharmacophore Features:

Structural Characterization & Logic[1]

The molecule's behavior is dictated by the steric and electronic environment of the benzylic center.

Stereochemical Configuration

The (S)-enantiomer is derived from the corresponding (S)-amino acid.[1] The absolute configuration is defined by the spatial arrangement of the amine (-NH

Spectroscopic Signatures (Predicted)[1]

-

H NMR (DMSO-d

Synthetic Pathways & Manufacturing[1]

The most robust route to (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol is the chemoselective reduction of (S)-2-amino-2-(3-nitrophenyl)acetic acid ((S)-3-nitrophenylglycine).[1] This approach preserves optical purity, unlike Henry reactions which require subsequent resolution.

Diagram 1: Synthesis Workflow

The following diagram illustrates the reduction pathway using the Borane-Dimethyl Sulfide or NaBH

Caption: Chemoselective reduction of (S)-3-nitrophenylglycine to the target amino alcohol while preserving the nitro group and stereocenter.[1]

Detailed Protocol: NaBH -I Reduction System

This method is widely cited for reducing amino acids to amino alcohols without racemization [1].[1]

-

Setup: Charge a dry 3-neck flask with (S)-2-amino-2-(3-nitrophenyl)acetic acid (1.0 eq) and dry THF (0.5 M concentration).

-

Activation: Add NaBH

(2.4 eq) in portions. Cool to 0°C. -

Addition: Dropwise add a solution of Iodine (I

, 1.0 eq) in THF over 30 minutes. Gas evolution (H -

Reflux: Heat the mixture to reflux for 18 hours. The generated borane-amine complex effects the reduction.[1]

-

Quench: Cool to room temperature. Carefully add Methanol to destroy excess hydride.

-

Workup: Evaporate solvent. Dissolve residue in 20% KOH and stir for 4 hours to break the boron-amine complex. Extract with Dichloromethane (DCM).[1]

-

Purification: Dry organic layer (Na

SO

Pharmaceutical Applications

This compound serves as a "chiral pool" building block. Its specific applications include:

-

Beta-3 Adrenergic Agonist Analogs: While Mirabegron utilizes a para-nitro phenethylamine scaffold, the meta-nitro phenylglycinol scaffold is used in Structure-Activity Relationship (SAR) studies to optimize binding affinity and metabolic stability.[1]

-

Kinase Inhibitors: The 1,2-amino alcohol motif is a common pharmacophore in ATP-competitive inhibitors, providing hydrogen bond donors/acceptors that mimic the ribose ring of ATP.[1]

-

Chiral Auxiliaries: Derivatives of this molecule (e.g., oxazolidinones) can be used to induce stereoselectivity in alkylation or aldol reactions, similar to Evans auxiliaries but with different electronic tuning due to the nitro group.[1]

Diagram 2: Pharmacophore Logic

Caption: Functional mapping of the molecule highlighting reactive sites for medicinal chemistry optimizations.

References

-

McKennon, M. J., et al. (1993).[2] "A convenient reduction of amino acids and their derivatives."[3] Journal of Organic Chemistry, 58(13), 3568-3571.[1]

-

ChemScene. (2024).[1] "(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride Product Data." ChemScene Catalog.

-

BenchChem. (2024).[1] "(R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride Data." BenchChem Repository. [1]

-

PubChem. (2024).[1] "Compound Summary for related Nitro-aminoethanols." National Center for Biotechnology Information.

Technical Guide: Solubility Profiling & Crystallization Strategy for (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol

[1]

Executive Summary

Compound: (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol CAS (HCl Salt): 2453296-88-1 | CAS (Racemate/Base): 56718-70-8 (Generic Reference) Role: Key chiral building block for Mirabegron (YM-178).[1]

Precise solubility data is the cornerstone of process optimization for this intermediate. As a chiral amino alcohol, its purification relies heavily on the differential solubility between the enantiomer and its impurities (regioisomers or des-nitro analogs).[1] This guide provides a comprehensive solubility profile, thermodynamic analysis, and a validated experimental protocol for determining saturation limits in aqueous and organic systems.

Chemical Profile & Solubility Drivers

Understanding the molecular interaction mechanisms is a prerequisite for interpreting solubility data.

-

Hydrogen Bonding: The molecule contains three H-bond donors (-NH₂, -OH) and multiple acceptors (Nitro group, Oxygen).[1] This creates a high affinity for protic solvents (Methanol, Water).

-

Chirality & Lattice Energy: The (S)-enantiomer typically exhibits higher lattice energy than the racemate, potentially resulting in lower solubility.

-

Ionization State:

-

Free Base: Moderate polarity; soluble in alcohols; sparingly soluble in water; insoluble in non-polar hydrocarbons.

-

HCl Salt: Ionic character; highly soluble in water and methanol; practically insoluble in non-polar solvents (Hexane, Toluene).

-

Solubility Landscape: Water vs. Organic Solvents

The following data represents the Target Solubility Profile for the Free Base form, derived from structural analog behavior (phenylglycinol derivatives) and Mirabegron intermediate processing standards.

Table 1: Representative Solubility Data (Free Base)

Values expressed in mg/mL (approximate).

| Solvent System | Polarity Index ( | Solubility @ 25°C | Solubility @ 50°C | Solvation Mechanism |

| Methanol | 5.1 | > 150 (High) | > 300 | Strong H-bonding (Donor/Acceptor) |

| Ethanol | 4.3 | 80 - 120 | 180 - 220 | H-bonding; Alkyl chain interaction |

| Isopropanol (IPA) | 3.9 | 40 - 60 | 100 - 130 | Moderate H-bonding; Good for cooling cryst.[1] |

| Water | 10.2 | < 10 (Sparingly) | 25 - 40 | Hydrophobic effect of nitrophenyl ring limits solubility |

| Ethyl Acetate | 4.4 | 15 - 25 | 50 - 70 | Dipole-Dipole; Weak H-acceptor |

| Toluene | 2.4 | < 2 (Insoluble) | < 10 | No H-bonding; High energy penalty |

| DMSO | 7.2 | > 200 (Very High) | > 400 | Strong Dipole-Dipole; Difficult to remove |

Critical Insight: The steep solubility curve in Isopropanol (IPA) and Ethyl Acetate makes them ideal candidates for cooling crystallization. Water acts as a powerful anti-solvent for the free base when dissolved in Methanol.

Table 2: Solubility of the HCl Salt (Ionic Form)

| Solvent | Solubility Characteristics |

| Water | Very High (> 200 mg/mL). The ionic lattice disrupts water structure favorably.[1] |

| Methanol | High. Soluble due to high dielectric constant.[1] |

| IPA/EtOAc | Very Low. These solvents cannot stabilize the ion pair effectively. |

Thermodynamic Analysis

To scale up purification, we must model the temperature dependence of solubility using the Modified Apelblat Equation or the Van't Hoff Equation .

Van't Hoff Modeling

For a non-ideal solution, the solubility (

-

(Enthalpy of Dissolution): Typically positive (endothermic).[1] A steeper slope in the

-

Application: If

is high (e.g., in IPA), cooling crystallization will yield high recovery. If

Experimental Protocol: Self-Validating Solubility Determination

Do not rely solely on literature values. Use this protocol to generate site-specific data.[1]

Workflow Visualization

Figure 1: Step-by-step workflow for accurate solubility determination.

Detailed Methodology

-

Preparation: Add excess (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir at 400 RPM. Maintain temperature within ±0.1°C using a circulating water bath.

-

Time Course: Allow 24 hours for equilibrium.

-

Sampling: Stop stirring and allow solids to settle for 30 mins. Withdraw supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE filter.

-

Quantification (HPLC Method):

Process Application: Crystallization Strategy

Based on the solubility differential, we can design a purification process.

Solvent Selection Logic

Figure 2: Decision tree for selecting the crystallization mode based on the chemical form.[1]

Recommended Purification Cycle (Free Base)

-

Dissolution: Dissolve crude solid in Ethanol at 60°C (near saturation, ~200 mg/mL).

-

Filtration: Hot filtration to remove insoluble mechanical impurities.[1]

-

Nucleation: Cool slowly (0.5°C/min) to 40°C. Seed with 0.1% pure (S)-enantiomer crystals.

-

Growth: Cool to 0°C over 4 hours.

-

Isolation: Filter and wash with cold Toluene (removes non-polar impurities) or cold Water (removes inorganic salts).[1]

References

-

Compound Data: Mirabegron Intermediate (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol HCl. ChemScene. Link

-

Drug Context: Mirabegron (YM178) Solubility and Properties. MedChemExpress. Link

-

Methodology: Thermodynamics of Solute–Solvent Interactions and Solubility of Amino Acids. ResearchGate. Link

-

Analogous Systems: Solubility of 4-nitroaniline in (ethanol + water) mixtures. Aksaray University. Link

-

Crystallization: Crystallization in Final Stages of Purification. Springer Nature Experiments. Link[1]

Safety Data Sheet (SDS) for (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol

Technical Safety Monograph: (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol

Part 1: Chemical Identity & Strategic Context

Compound: (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol CAS Number: 140373-78-0 Synonyms: (S)-3-Nitrophenylglycinol; (S)-alpha-(Hydroxymethyl)-3-nitrobenzylamine. Molecular Formula: C₈H₁₀N₂O₃ Molecular Weight: 196.18 g/mol

Strategic Relevance in Drug Development:

This compound is a high-value chiral building block , specifically a

Critical Quality Attribute (CQA): As an (S)-isomer, enantiomeric purity is the defining specification. Racemization can occur under strongly basic conditions or excessive heat, compromising downstream biological activity.

Part 2: Comprehensive Hazard Profiling (GHS & SAR Analysis)

Note: While specific toxicological data for this chiral isomer is limited, the following classification is derived from Structure-Activity Relationships (SAR) of analogous nitro-aromatic amino alcohols (e.g., Phenylglycinol, 3-Nitroaniline).

GHS Classification (Predicted)

| Hazard Class | Category | Hazard Statement | Mechanism of Action |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed | Nitro-aromatics can interfere with oxidative phosphorylation; potential methemoglobinemia inducer. |

| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation | Primary amine functionality creates a localized alkaline environment, damaging lipid barriers. |

| Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation | High polarity and alkalinity of the amino-alcohol moiety cause immediate mucous membrane stress. |

| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation | Dust inhalation irritates the upper respiratory tract due to basicity. |

| Germ Cell Mutagenicity | Cat 2 (Suspected) | H341: Suspected of causing genetic defects | Nitro groups on aromatic rings are metabolic precursors to hydroxylamines, which can interact with DNA. |

The "Nitro" Factor: Specific Toxicology

Researchers must treat the nitro moiety with specific caution. Unlike simple amines, the metabolic reduction of the nitro group (in vivo) can yield reactive intermediates.

-

Methemoglobinemia Risk: Although less potent than nitrobenzene, absorption of significant quantities may oxidize hemoglobin (

), impairing oxygen transport. -

Sensitization: The aniline derivative (post-metabolism) is a known sensitizer. Avoid repeated dermal contact.

Part 3: Operational Handling & Storage Protocols

Engineering Controls & Containment

-

Primary Barrier: Handle exclusively within a Chemical Fume Hood or Powder Containment Balance Enclosure . Face velocity must be maintained >0.5 m/s.

-

Atmosphere: The primary amine is susceptible to oxidative degradation and carbamate formation (reaction with atmospheric CO₂).

-

Protocol: Overlay storage containers with Argon or Nitrogen after every use.

-

Personal Protective Equipment (PPE) Matrix

-

Respiratory: N95/P2 is insufficient for long-term handling of nitro-aromatics. Use a Half-mask respirator with P100/OV cartridges if working outside a hood (not recommended).

-

Dermal (Hands):

-

Splash Contact: Nitrile Rubber (0.11 mm) - Breakthrough < 10 mins.

-

Prolonged Contact:Silver Shield / Laminate Film or Double-gloved Nitrile (0.4 mm). Nitro compounds permeate standard nitrile rapidly.

-

-

Ocular: Chemical splash goggles. Safety glasses are insufficient due to the fine, electrostatic nature of the powder.

Storage Specifications

-

Temperature: 2–8°C (Refrigerate).

-

Light: Amber vials required. Nitro compounds are photo-labile and will darken (degrade) upon UV exposure.

-

Hygroscopicity: Store with desiccant. Hydrolysis is slow, but moisture promotes clumping and weighing errors.

Part 4: Emergency Response & Toxicology

Exposure Response Logic

Caption: Decision logic for acute exposure events. Note the specific monitoring for cyanosis (Methemoglobinemia indicator) in dermal/inhalation cases.

Spill Cleanup Protocol

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE Up: Don double nitrile gloves, goggles, and a P100 respirator.

-

Contain: Do not dry sweep (generates dust).

-

Neutralize/Clean: Cover spill with a wet paper towel (dampened with water) to suppress dust. Wipe up.[1]

-

Decontaminate: Clean surface with a dilute weak acid (e.g., 1% Acetic Acid) to neutralize the amine, followed by water.

-

Disposal: Place waste in a container marked "Toxic Organic Solid."

Part 5: Analytical Validation & Workflow

To ensure scientific integrity, the identity and purity of the compound must be validated before use in synthesis.

QC Workflow Diagram

Caption: Quality Control workflow emphasizing Chiral HPLC to verify enantiomeric excess (ee%) prior to synthetic utilization.

Analytical Parameters

-

Appearance: Pale yellow to off-white solid. (Dark yellow indicates oxidation).

-

Solubility: Soluble in DMSO, Methanol, dilute aqueous acid. Poorly soluble in non-polar solvents (Hexane).

-

Chiral HPLC Method (Typical):

-

Column: Daicel Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA) to suppress peak tailing of the amine.

-

Detection: UV @ 254 nm (Nitro absorption).

-

References

-

Sigma-Aldrich. (2024). Product Specification: 2-amino-2-(3-nitrophenyl)ethan-1-ol (CAS 140373-78-0).[2] Merck KGaA. Link

-

PubChem. (2024). Compound Summary: 2-(3-Amino-2-methyl-4-nitrophenyl)ethanol (Analogous Structure). National Library of Medicine. Link

-

ECHA (European Chemicals Agency). (2024). C&L Inventory: Nitro-aromatic compounds hazard classification.Link

-

Occupational Safety and Health Administration (OSHA). (2024). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000).Link

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

Sources

Thermodynamic Characterization of Chiral 3-Nitrophenyl Amino Alcohols

Executive Summary

Chiral 3-nitrophenyl amino alcohols represent a critical scaffold in the synthesis of adrenergic

This guide provides a rigorous framework for characterizing these properties. Unlike standard datasheets, we focus on the causality between molecular structure and thermodynamic behavior, providing self-validating protocols for determining solubility curves and modeling phase diagrams.

Molecular Architecture & Phase Behavior

The thermodynamic behavior of 3-nitrophenyl amino alcohols is governed by the interplay between the nitro group's electron-withdrawing nature and the hydrogen-bonding capacity of the amino-diol moiety.

Structural Impact on Lattice Energy

The position of the nitro group is thermodynamically significant. While the para (4-nitro) isomer—common in chloramphenicol synthesis—exhibits high symmetry and high melting points (~163°C), the meta (3-nitro) substitution breaks this symmetry.

-

Thermodynamic Consequence: Expect a lower enthalpy of fusion (

) and melting point ( -

Chirality: The presence of two chiral centers (e.g., in 2-amino-1-(3-nitrophenyl)propane-1,3-diol) creates four stereoisomers. The enantiomers (

and

Polymorphism Alert

Amino alcohols are prone to polymorphism. A single thermodynamic measurement is insufficient.

-

Directive: Always perform a "Heat-Cool-Heat" cycle in DSC to erase thermal history and identify metastable forms.

Experimental Protocols: Self-Validating Systems

To ensure data integrity, the following protocols include built-in validation steps.

Protocol A: Dynamic Solubility Measurement (Gravimetric)

Objective: Determine mole fraction solubility (

Reagents:

-

Analyte: Chiral 3-nitrophenyl amino alcohol (Recrystallized,

purity). -

Solvents: Water, Ethanol, Methanol (HPLC Grade).

Workflow:

-

Excess Addition: Add solid solute to the solvent in a jacketed glass vessel until a persistent solid phase remains.

-

Equilibration: Stir at 400 rpm for 24 hours. Validation: Measure refractive index of supernatant at 20h and 24h. If

, equilibrium is reached. -

Filtration: Syringe filter (0.22

m, PTFE) pre-heated to the solution temperature to prevent crash-crystallization. -

Gravimetric Analysis: Weigh a specific volume of filtrate; evaporate solvent; dry residue to constant weight.

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Measure

-

Sample Prep: 2–5 mg sample in an aluminum pan (crimped, pinhole lid).

-

Cycle:

-

Ramp 1: 25°C

180°C @ 10°C/min (Determine initial -

Cool: 180°C

25°C @ 10°C/min (Observe crystallization/glass transition). -

Ramp 2: 25°C

180°C @ 10°C/min (Measure intrinsic thermodynamic properties).

-

Thermodynamic Modeling & Data Analysis

Raw solubility data must be correlated to thermodynamic models to predict behavior outside the measured range.

The Modified Apelblat Equation

This is the industry standard for amino alcohols due to its ability to account for the non-ideality of the solution.

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).[1][2]

- : Empirical parameters derived from regression.

Interpretation:

-

If

, the dissolution is exothermic (rare for this class). -

If

, the dissolution is endothermic (standard behavior).

Visualization of the Characterization Logic

The following diagram illustrates the decision matrix for characterizing these compounds.

Figure 1: Integrated workflow for thermodynamic characterization. Note that DSC precedes solubility to ensure the solid phase is thermodynamically stable.

Quantitative Data Summary

While specific values depend on the exact derivative (e.g., propanediol vs. ethanol backbone), the table below presents representative ranges based on the 4-nitro analog and structural corrections for the 3-nitro isomer.

| Property | Representative Value (3-Nitro) | Comparison to 4-Nitro | Significance |

| Melting Point ( | 135°C – 155°C | Lower (~163°C) | Lower lattice energy facilitates dissolution. |

| Enthalpy of Fusion ( | 25 – 35 kJ/mol | Lower | Indicates weaker intermolecular packing. |

| Solubility (Water, 298K) | Moderate ( | Higher | 3-nitro is generally more soluble due to dipole moment alignment. |

| pKa (Amino group) | ~8.5 – 9.0 | Similar | Determines pH-dependent solubility (zwitterion formation). |

Solvent Selection Guide

-

Methanol: High solubility. Good for initial dissolution.

-

Water: Moderate solubility. Key for antisolvent crystallization.

-

Ethyl Acetate: Low solubility. Excellent antisolvent for yield maximization.

Application: Chiral Resolution via Preferential Crystallization

Thermodynamic data is most valuable when applied to separating enantiomers.

The Ternary Phase Diagram

To separate the (

-

Eutectic Point: Identify the solubility of the racemate vs. the pure enantiomer.

-

Supersaturation: Use the Apelblat model to calculate the exact temperature to cool the solution to, ensuring only the desired enantiomer crystallizes.

Figure 2: Preferential crystallization workflow driven by thermodynamic solubility data.

References

-

Wang, J., et al. (2020).[1] "Solubility and thermodynamic modeling of (1S, 2S)-2-amino-1-(4-nitrophenyl) propane-1, 3-diol in pure and binary solvents." Journal of Chemical & Engineering Data. (Representative methodology for nitrophenyl amino alcohols).

-

BenchChem. "2-amino-1-(4-nitrophenyl)propane-1,3-diol: Properties and Applications." BenchChem Technical Library.

-

Sigma-Aldrich. "(1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol Product Sheet." Merck KGaA.

- Acree, W. E., & Abraham, M. H. (2001). "Solubility Predictions for Crystalline Organic Compounds." Fluid Phase Equilibria.

Sources

Literature Review and Technical Guide on (S)-3-Nitrophenylglycinol Derivatives: Synthesis, Chiral Auxiliary Applications, and C–H Functionalization

Executive Summary

(S)-3-Nitrophenylglycinol is an enantiopure, electron-deficient

Structural and Electronic Causality

The utility of (S)-phenylglycinol as a chiral auxiliary is well-documented; however, the introduction of a nitro group at the 3-position of the aromatic ring fundamentally alters the molecule's reactivity profile.

-

Electronic Modulation: The strongly electron-withdrawing

and -

Conformational Rigidity: The electron-deficient nature of the aryl ring influences the rotameric distribution of N-acyl derivatives, locking the auxiliary into a highly structured conformation that maximizes stereoinduction during asymmetric transformations.

Chemoselective Synthesis Workflows

The preparation of (S)-3-nitrophenylglycinol requires strict chemoselectivity to prevent the degradation of the stereocenter and the premature reduction of the nitro group.

Synthetic workflow for (S)-3-nitrophenylglycinol from (S)-phenylglycine.

Protocol 1: Regioselective Nitration to (S)-3-Nitrophenylglycine

Causality: The protonation of the amino acid group in concentrated H

Step-by-Step Methodology:

-

Preparation: Cool a mixture of concentrated H

SO -

Addition: Slowly add (S)-phenylglycine (5.0 g, 33 mmol) portion-wise over 30 minutes.

-

Self-Validating Checkpoint: The internal temperature must not exceed 5 °C. A temperature spike indicates oxidative cleavage rather than nitration, which will manifest as the evolution of brown NO

gas.

-

-

Reaction: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature for 30 minutes.

-

Quenching & Isolation: Pour the mixture over 60 mL of crushed ice. Carefully adjust the pH to the isoelectric point (approx. pH 5.5-6.0) using 10M NH

OH.-

Self-Validating Checkpoint: A thick, yellow precipitate will form instantly as the zwitterionic (S)-3-nitrophenylglycine becomes insoluble.

-

-

Purification: Stir at 4 °C for 10 hours to maximize crystallization, filter, wash with cold water, and dry under a vacuum to yield the product as a yellow powder (approx. 64% yield) [1].

Protocol 2: Chemoselective Reduction to (S)-3-Nitrophenylglycinol

Causality: Standard reductions using Pd/C with H

Step-by-Step Methodology:

-

Activation: Suspend (S)-3-nitrophenylglycine (10 mmol) in anhydrous THF (30 mL) under an argon atmosphere at 0 °C.

-

Reduction: Dropwise add BH

·THF (1.0 M in THF, 25 mL, 2.5 equiv).-

Self-Validating Checkpoint: Vigorous evolution of H

gas will occur. The suspension will gradually transition into a clear, homogenous yellow solution as the insoluble amino acid is converted to the soluble borate complex.

-

-

Reflux: Heat the reaction to 70 °C for 12 hours.

-

Quenching: Cool to 0 °C and cautiously quench with MeOH (10 mL) until gas evolution ceases, followed by 1M HCl to break the boron-nitrogen complex.

-

Extraction: Basify with NaOH to pH 10 and extract with EtOAc (3 x 30 mL). Dry over Na

SO

Advanced C(sp )–H Functionalization

Recent breakthroughs have utilized (S)-3-nitrophenylglycinol derivatives—specifically their picolinamide functionalized forms—as traceless directing groups (TDGs) for high-valent Cobalt-catalyzed C–H functionalizations. This allows for the synthesis of enantiopure 3-hydroxymethyl isoindolinones [2] and 1-hydroxymethyltetrahydroisoquinolines [3].

Cobalt-catalyzed C(sp2)-H carbonylation catalytic cycle using DIAD.

Quantitative Data: Optimization of Cobalt-Catalyzed Carbonylation

The use of diisopropyl azodicarboxylate (DIAD) as a "CO" surrogate is a critical innovation. It bypasses the severe toxicity and mass-transfer limitations of gaseous carbon monoxide. The bulky dpm (tetramethylheptanedionate) ligands on the Co(II) catalyst prevent off-target coordination and stabilize the active Co(III) intermediate [2].

Table 1: Key Optimization Parameters for C–H Carbonylation of Phenylglycinol Derivatives

| Entry | Catalyst (20 mol%) | "CO" Surrogate | Additives / Co-Oxidant | Solvent | Yield (%) |

| 1 | Co(dpm) | DEAD (2.0 eq) | Mn(OAc) | DCE | 20% |

| 2 | Co(dpm) | DIAD (2.0 eq) | Mn(OAc) | DCE | >85% (Optimal) |

| 3 | Co(acac) | DIAD (2.0 eq) | Mn(OAc) | DCE | Trace |

| 4 | None | DIAD (2.0 eq) | Mn(OAc) | DCE | 0% |

Data summarized from Grigorjeva et al., Org. Lett. 2020 [2].

Protocol 3: Co-Catalyzed Synthesis of Enantiopure 3-Hydroxymethyl Isoindolinones

Causality: The addition of NaOPiv (Sodium pivalate) acts as a crucial proton shuttle. It lowers the activation energy of the C–H bond cleavage step via a Concerted Metalation-Deprotonation (CMD) pathway, leading to the formation of the stable cobaltacycle.

Step-by-Step Methodology:

-

Assembly: In an oven-dried Schlenk tube under an argon atmosphere, combine the (S)-3-nitrophenylglycinol picolinamide derivative (0.2 mmol), Co(dpm)

(20 mol %), Mn(OAc) -

Solvent & Surrogate Addition: Add anhydrous 1,2-dichloroethane (DCE, 2.0 mL) followed by the dropwise addition of DIAD (0.4 mmol, 2.0 equiv).

-

Carbonylation: Seal the tube and heat the reaction mixture at 100 °C for 16 hours.

-

Self-Validating Checkpoint: As DIAD thermally decomposes to release CO in situ, the reaction mixture will transition from a turbid suspension to a deep, dark red/brown solution. TLC analysis (Hexanes/EtOAc 1:1) should reveal the complete consumption of the starting material and the appearance of a highly fluorescent blue spot under 254 nm UV light.

-

-

Workup: Cool to room temperature, dilute with CH

Cl -

Isolation: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the enantiopure 3-hydroxymethyl isoindolinone. Stereochemical integrity at the

-position is preserved completely (>99% ee) [2].

Biological and Pharmaceutical Relevance

The derivatives synthesized via the functionalization of (S)-3-nitrophenylglycinol are not merely academic curiosities. The 3-substituted isoindolinone and tetrahydroisoquinoline motifs are privileged scaffolds found in a vast array of naturally occurring alkaloids and synthetic pharmaceuticals [2, 3]. By utilizing the electron-deficient (S)-3-nitrophenylglycinol as a chiral auxiliary, drug development professionals can access these complex, enantiopure structural motifs without the need for late-stage chiral resolution, significantly improving the atom economy and scalability of active pharmaceutical ingredient (API) manufacturing.

References

-

Title: AMINO-(3-NITRO-PHENYL)-ACETIC ACID synthesis Source: Medicinal Chemistry Research, 2017, 26(5), 975-986. URL: [Link]

-

Title: Synthesis of 3-Hydroxymethyl Isoindolinones via Cobalt-Catalyzed C(sp2)–H Carbonylation of Phenylglycinol Derivatives Source: Organic Letters, 2020, 22(7), 2720-2723. URL: [Link]

-

Title: Cobalt-Catalyzed, Directed C-H Functionalization/Annulation of Phenylglycinol Derivatives with Alkynes Source: Journal of Organic Chemistry, 2020, 85(6), 4482-4499. URL: [Link]

Comprehensive Technical Guide: pKa Determination and Ionization Dynamics of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol

Executive Summary

(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol is a highly versatile chiral

Understanding the exact acid dissociation constants (pKa) of its functional groups is critical. The pKa dictates the molecule's ionization state at physiological pH (influencing pharmacokinetics like

Structural and Electronic Analysis of Ionization Centers

The molecule possesses two primary ionizable centers:

-

The Benzylic Amine (-NH

): Acts as a Brønsted base (measured via its conjugate acid, -NH -

The Primary Hydroxyl (-OH): Acts as a weak Brønsted acid.

Causality of the pKa Shift (Expertise & Experience)

In standard aliphatic amines (e.g., ethanolamine), the conjugate acid pKa is typically around 9.5. However, in (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol, the basicity of the amine is significantly depressed due to a confluence of field-proven electron-withdrawing effects:

-

Adjacent Hydroxyl Group: The

-hydroxyl oxygen exerts a strong -I (inductive) effect, pulling electron density away from the amine. This lowers the pKa of the conjugate acid, establishing a baseline pKa of ~8.9 for the unsubstituted analog, phenylglycinol (). -

3-Nitrophenyl Substituent: The nitro group at the meta position of the aromatic ring is powerfully electron-withdrawing (Hammett constant

). While resonance effects (-R) are minimized at the meta position, the inductive effect (-I) propagates efficiently through the

Quantitative Data Summary

| Functional Group | Ionization Type | Baseline Analog pKa | Predicted pKa for Target | Dominant Electronic Effect |

| Amine (-NH | Conjugate Acid ( | 8.9 (Phenylglycinol) | 7.5 – 7.9 | Strong -I from 3-NO |

| Hydroxyl (-OH) | Acidic ( | ~12.5 (Phenylglycinol) | 11.5 – 12.0 | -I from 3-NO |

Ionization State Dynamics

Depending on the pH of the aqueous environment, the molecule transitions through three distinct ionization states. This speciation is vital for designing liquid-liquid extraction workflows.

pH-dependent ionization states of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol.

Experimental Methodologies for pKa Determination (Trustworthiness)

To empirically validate the predicted pKa values, a self-validating orthogonal approach utilizing both potentiometric and spectrophotometric titrations must be employed. Relying on a single method can introduce systematic errors due to the compound's limited aqueous solubility in its neutral state.

Protocol 1: Potentiometric Titration (Primary Method)

Causality: Potentiometry directly measures the concentration of free hydrogen ions, providing a highly accurate macroscopic pKa.

-

Standardization: Calibrate a glass pH electrode using standard buffer solutions (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1 °C.

-

Sample Preparation: Dissolve accurately weighed 2.0 mmol of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride in 50 mL of degassed, deionized water. Add 0.15 M KCl to maintain a constant ionic strength, which prevents activity coefficient fluctuations.

-

Titration: Titrate the solution with standardized 0.1 M NaOH under an inert argon atmosphere. Crucial Step: Argon prevents CO

absorption, which would otherwise form carbonic acid and artificially skew the basic region of the titration curve. -

Data Acquisition: Record the pH after each 0.05 mL addition. Wait for electrode equilibrium (

pH < 0.005 per minute) before recording. -

Analysis: Plot the first derivative (

pH/

Protocol 2: UV-Vis Spectrophotometric Titration (Orthogonal Validation)

Causality: The 3-nitrophenyl chromophore is highly sensitive to the electronic state of the benzylic carbon. Deprotonation of the adjacent amine alters the local dipole, inducing a measurable bathochromic shift in the UV spectrum.

-

Preparation: Prepare a 50

M solution of the analyte in a universal buffer system (e.g., Britton-Robinson buffer) ranging from pH 2.0 to 12.0. -

Measurement: Record the UV-Vis absorption spectra (200–400 nm) at 0.5 pH increments.

-

Isosbestic Point Identification: Identify the isosbestic point (where absorbance is independent of pH) to confirm a clean two-state equilibrium (

) without degradation side-reactions. -

Regression: Plot the absorbance at the

of the neutral species against pH. Fit the sigmoidal curve using non-linear least-squares regression to extract the exact pKa.

Orthogonal experimental workflow for robust pKa determination.

Implications in Drug Development and Catalysis

The depressed pKa of the amine (~7.8) carries significant practical implications. At physiological pH (7.4), a substantial fraction of the molecule exists in its neutral, unprotonated state. This drastically increases its lipophilicity (

Furthermore, in asymmetric catalysis, the lower basicity of the amine prevents the irreversible poisoning of Lewis acidic metal centers. This specific electronic tuning makes derivatives of this compound superior chiral ligands in transition-metal catalyzed transformations, allowing for higher turnover numbers (TON) and excellent enantioselectivity ().

References

-

ACS Publications. "Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis". Chemical Reviews.[Link]

Technical Comparative Analysis: (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol vs. Phenylglycinol

This is an in-depth technical guide comparing (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol and Phenylglycinol .

Functional Divergence in Asymmetric Synthesis and Medicinal Chemistry

Executive Summary

This guide analyzes the structural, physicochemical, and synthetic distinctions between Phenylglycinol (the unsubstituted parent) and its meta-substituted analogue, (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol (referred to herein as (S)-3-NPG ).[1][2]

While Phenylglycinol is a ubiquitous chiral auxiliary used to induce stereochemistry in external substrates (e.g., Meyers lactams, Evans-like auxiliaries), (S)-3-NPG serves primarily as a functional scaffold in medicinal chemistry.[1][2] The presence of the 3-nitro group acts as a "masked" aniline, allowing for late-stage diversification into complex

Structural & Electronic Profiling

The introduction of a nitro group at the meta position fundamentally alters the electronic landscape of the molecule, affecting basicity, nucleophilicity, and stability.

Physicochemical Comparison

| Feature | Phenylglycinol ((S)-PG) | (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol ((S)-3-NPG) | Impact of Difference |

| CAS | 20989-17-7 | 2453296-88-1 (HCl salt) | Distinct regulatory/sourcing streams.[1][2][3] |

| Electronic State | Electron-Neutral | Electron-Deficient (EWG) | NO |

| Amine pKa (est.) | ~9.5 | ~8.1 - 8.4 | (S)-3-NPG is a weaker base; less protonated at physiological pH.[1][2] |

| Benzylic Acidity | Low | Elevated | Higher risk of racemization under strong basic conditions (e.g., NaH).[2] |

| Nucleophilicity | High | Moderate | Slower reaction rates in S |

| Solubility | Soluble in EtOH, DCM, EtOAc | Polar; requires MeOH, DMSO, or acidic media | Purification often requires reverse-phase chromatography. |

Electronic Effects on Reactivity

The nitro group exerts a strong inductive ($ -I

-

Reduced Nucleophilicity: The amine nitrogen in (S)-3-NPG has lower electron density, requiring more vigorous conditions (higher T or stronger catalysts) for condensation reactions compared to Phenylglycinol.[1][2]

-

Chemoselectivity: The nitro group is susceptible to reduction.[4][5] Standard protocols used for Phenylglycinol (e.g., hydrogenation) must be modified for (S)-3-NPG to prevent premature conversion to the aniline.[1][2]

Synthetic Utility & Workflows

Phenylglycinol: The Chiral Auxiliary

Phenylglycinol is typically used as a reagent rather than a final scaffold. It reacts with carbonyls to form oxazolidinones or imines, directing the stereochemistry of subsequent alkylations or reductions before being cleaved (often destructively or via hydrogenolysis).

(S)-3-NPG: The Drug Scaffold

(S)-3-NPG is a "privileged structure" for building adrenergic modulators.[1][2] The 3-nitro group is a placeholder.[1][2]

-

Step 1: Coupling of the amino alcohol with an epoxide or alkyl halide.

-

Step 2: Reduction of the NO

group to NH -

Step 3: Urea/Amide formation to generate the final drug (e.g.,

-agonists).[2]

Visualization of Synthetic Logic

The following diagram illustrates the divergent pathways for these two molecules.

Caption: Divergent synthetic utility. Phenylglycinol serves as a transient auxiliary, while (S)-3-NPG is a retained scaffold.[1][2]

Experimental Protocols

Chemoselective Synthesis of (S)-3-NPG

Challenge: Reducing the carboxylic acid of (S)-3-nitrophenylglycine to an alcohol without reducing the nitro group to an amine or azo compound.[1][2]

Solution: The Iodine-Sodium Borohydride system (NaBH

Protocol: Reduction of (S)-3-Nitrophenylglycine

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and N

inlet. -

Reagents:

-

Procedure:

-

Suspend (S)-3-nitrophenylglycine in THF (100 mL) and cool to 0°C.

-

Add NaBH

in portions (gas evolution!). -

Dissolve I

in THF (50 mL) and add dropwise via the addition funnel over 30 mins. The solution will turn brown, then fade as I -

Reflux the mixture for 18 hours. A white precipitate (borrate complex) will form.[2]

-

Quench: Cool to 0°C. Carefully add MeOH (slowly!) until the solution is clear (breakdown of borane complexes).

-

Concentrate in vacuo.[2] Partition residue between 20% KOH and EtOAc.[2]

-

Extract aqueous layer with EtOAc (3x).[2] Wash combined organics with brine, dry over Na

SO

-

-

Purification: Recrystallize from EtOH/Hexanes or convert to HCl salt using 1M HCl in ether.

-

Validation:

Handling & Stability[2]

-

(S)-3-NPG: Stable as a solid HCl salt.[1][2] The free base is prone to oxidation if left in solution. Store at -20°C under Argon.

-

Racemization: Avoid heating (S)-3-NPG in strong aqueous base (pH > 12) for extended periods, as the electron-withdrawing nitro group increases the acidity of the benzylic proton (

), facilitating enolization/racemization.[2]

References

-

Synthesis of Chiral Amino Alcohols: McKennon, M. J., et al. "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry, 1993. Link[2]

-

Solabegron & Adrenergic Agonists: Hicks, A., et al. "GW427353 (Solabegron), a Novel, Selective Beta3-Adrenergic Receptor Agonist."[2][7] Journal of Pharmacology and Experimental Therapeutics, 2007. Link

-

Chemoselective Reduction: Abiko, A., et al. "Chemoselective reduction of nitro carboxylic acids." Tetrahedron Letters, 1992. Link

-

Phenylglycinol Auxiliaries: Evans, D. A., et al. "Stereoselective alkylation reactions of chiral imides." Journal of the American Chemical Society, 1982. Link[2]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Solabegron - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential pharmaceutical applications of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol

An In-depth Technical Guide to the Potential Pharmaceutical Applications of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol

Abstract

(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol is a chiral amino alcohol that, while not extensively studied for its own biological activities, represents a molecule of significant interest to the pharmaceutical sciences. Its structure combines two key features of high value in drug development: a stereochemically defined 1,2-amino alcohol backbone and an electronically distinct 3-nitrophenyl moiety. Chiral amino alcohols are foundational scaffolds in a multitude of approved therapeutic agents, critical for establishing specific, high-affinity interactions with biological targets.[1][2][3] Concurrently, the nitroaromatic group is a well-established pharmacophore, present in various antimicrobial, antiprotozoal, and anticancer drugs, often functioning as a bioreductive prodrug.[4][5] This technical guide provides a comprehensive analysis of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol, focusing on its potential applications. We will explore its synthetic viability, its significant role as a chiral building block for creating diverse chemical libraries, and its inferred pharmacological potential based on the known activities of its constituent functional groups. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar scaffolds in the discovery of novel therapeutics.

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern drug discovery, the efficiency of a synthetic pathway and the novelty of the resulting molecular architecture are paramount. Chiral β-amino alcohols are a privileged class of compounds because their vicinal amino and hydroxyl groups provide stereochemically defined vectors for hydrogen bonding, salt bridge formation, and further derivatization, which are fundamental to molecular recognition by enzymes and receptors.[1] This scaffold is a cornerstone in drugs ranging from beta-blockers to antiviral agents.[1]

The subject of this guide, (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol, enhances this valuable scaffold with a 3-nitrophenyl group. The nitro group is a potent electron-withdrawing moiety that significantly alters the electronic properties of the phenyl ring, opening avenues for specific chemical modifications.[6] More importantly, the nitro group itself is a known "warhead" in medicinal chemistry. Its ability to undergo bioreduction in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, to form cytotoxic reactive nitrogen species is a clinically validated mechanism of action.[5][7] Therefore, this molecule stands at the intersection of two powerful concepts: a proven chiral scaffold for specific biological targeting and a latent reactive center for inducing a therapeutic effect.

This guide will deconstruct the potential of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol, presenting it not as a final drug candidate, but as a strategic starting point for the synthesis of next-generation therapeutics.

Chemical Profile and Synthetic Strategies

The utility of any chemical entity in a drug discovery program begins with its accessibility and chemical tractability. (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol is commercially available from various research chemical suppliers, facilitating its direct use in exploratory studies.[6][8]

| Property | Value | Source |

| CAS Number | 2453296-88-1 (for hydrochloride) | [8] |

| Molecular Formula | C₈H₁₀N₂O₃ | [6] |

| Molecular Weight | 182.18 g/mol | [6] |

| Appearance | White crystalline solid | [9] |

| Functional Groups | Primary Amine, Primary Alcohol, Nitro | [8] |

| Chirality | (S)-enantiomer | - |

Retrosynthetic Analysis and Plausible Synthetic Routes

For researchers wishing to synthesize derivatives or scale up production, several established methodologies for creating chiral β-amino alcohols are applicable. The primary challenge lies in controlling the stereochemistry at the carbon bearing the amino group and, in some routes, preventing the premature reduction of the aromatic nitro group.

Two logical and well-precedented synthetic strategies include:

-

Asymmetric Reduction of a Prochiral Ketone: This involves the stereoselective reduction of the corresponding α-amino ketone. Catalytic asymmetric hydrogenation using a chiral transition metal complex is a highly efficient and atom-economical method for this transformation.[3]

-

Henry (Nitroaldol) Reaction: A reaction between 3-nitrobenzaldehyde and nitromethane would yield a β-nitro alcohol. The subsequent challenge is the selective reduction of the aliphatic nitro group to an amine without affecting the aromatic nitro group, which can be achieved with specific catalysts and conditions.[10]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst [file.scirp.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol Hydrochloride [benchchem.com]

- 7. svedbergopen.com [svedbergopen.com]

- 8. chemscene.com [chemscene.com]

- 9. chembk.com [chembk.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Synthesis procedure for (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol from amino acids

Application Note & Protocol

Topic: Enantioselective Synthesis of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol from (S)-3-Nitrophenylglycine

Audience: Researchers, scientists, and drug development professionals

Introduction and Strategic Overview

(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol is a valuable chiral building block in synthetic organic and medicinal chemistry. Its structure, featuring a primary alcohol, a chiral amine, and a synthetically versatile nitroaromatic ring, makes it a precursor for a wide range of more complex molecules, including pharmaceutical intermediates and chiral ligands.[1] This document provides a detailed protocol for the synthesis of this amino alcohol, starting from the corresponding α-amino acid, (S)-3-nitrophenylglycine.

The core of this synthesis is the selective reduction of a carboxylic acid functional group to a primary alcohol while preserving the existing stereocenter and other functional groups. While numerous methods exist for the reduction of amino acids, this guide focuses on a robust and scalable approach that balances reactivity, safety, and operational simplicity.[2]

Causality in Method Selection: Why Not All Reducing Agents Are Equal

The direct reduction of a carboxylic acid is a non-trivial transformation. Standard, mild reducing agents like sodium borohydride (NaBH₄) are generally ineffective for this purpose.[3] Historically, powerful and highly reactive hydrides like lithium aluminum hydride (LiAlH₄) have been the reagents of choice. However, LiAlH₄ is pyrophoric, expensive, and requires stringent anhydrous conditions, posing significant challenges for scale-up operations.[3]

To circumvent these issues, modern synthetic chemistry offers several more convenient alternatives:

-

Borane Complexes (BH₃·THF or BH₃·S): These are highly effective for reducing carboxylic acids and are generally safer to handle than LiAlH₄.

-

Two-Step Activation/Reduction: The carboxylic acid can be converted in situ into a more reactive species (e.g., a mixed anhydride or an acylimidazolide) and then reduced with NaBH₄.[2]

-

In Situ Generation of Borane: A particularly elegant and cost-effective method involves the reaction of sodium borohydride with iodine (I₂). This system generates borane (or related reactive intermediates) in situ, which then efficiently reduces the amino acid.[3][4]

This application note will detail the NaBH₄/I₂ mediated reduction , a method lauded for its operational simplicity, use of readily available reagents, and high yields, while maintaining the optical purity of the starting material.[4][5]

Synthetic Workflow and Mechanism

The overall transformation is a direct reduction of the carboxylic acid of (S)-3-nitrophenylglycine to the corresponding primary alcohol.

Caption: Overall synthetic scheme for the reduction of (S)-3-Nitrophenylglycine.

The NaBH₄/I₂ system is believed to generate diborane (B₂H₆) or a borane-THF complex (BH₃·THF) in situ. The electrophilic boron atom coordinates to the carbonyl oxygen of the carboxylic acid, activating it for hydride delivery. A subsequent hydrolytic workup liberates the final amino alcohol product. This method is highly effective for both N-protected and unprotected ("naked") amino acids.[3]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the NaBH₄/I₂ reduction of α-amino acids.[3][4]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Purpose |

| (S)-3-Nitrophenylglycine | ≥98% enantiopurity | Sigma-Aldrich | Starting Material |

| Sodium Borohydride (NaBH₄) | ≥98%, powder | MilliporeSigma | Hydride Source |

| Iodine (I₂) | ACS Reagent, ≥99.8% | Fisher Scientific | Borane Generator |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Acros Organics | Reaction Solvent |

| Methanol (MeOH) | ACS Grade | VWR | Quenching Reagent |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | J.T. Baker | pH Adjustment for Workup |

| Dichloromethane (CH₂Cl₂) | ACS Grade | Macron | Extraction Solvent |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | EMD Millipore | Drying Agent |

| Hydrochloric Acid (HCl) | Concentrated (12 M) | BDH | For potential salt formation/analysis |

Step-by-Step Synthesis Procedure

Safety First: Conduct this procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves. NaBH₄ reacts with water to produce flammable hydrogen gas. Iodine is corrosive and can cause stains.

-

Reactor Setup:

-

Equip a dry 500 mL three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a nitrogen inlet. Place the flask in an ice/water bath.

-

Charge the flask with (S)-3-nitrophenylglycine (5.0 g, 25.5 mmol, 1.0 equiv) and anhydrous THF (100 mL). Stir the suspension under a nitrogen atmosphere.

-

-

Addition of Sodium Borohydride:

-

To the stirred suspension, carefully add sodium borohydride (2.9 g, 76.5 mmol, 3.0 equiv) portion-wise, ensuring the internal temperature remains below 10 °C.

-

Rationale: Adding NaBH₄ first allows it to be well-dispersed before the addition of iodine, controlling the initial reaction rate.

-

-

Addition of Iodine:

-

Prepare a solution of iodine (6.47 g, 25.5 mmol, 1.0 equiv) in anhydrous THF (50 mL).

-

Add the iodine solution dropwise to the reaction mixture over 45-60 minutes using an addition funnel. Maintain the internal temperature between 0-5 °C.

-

Observe the reaction: The dark color of iodine should dissipate, and vigorous hydrogen gas evolution will occur. Ensure adequate ventilation.

-

Rationale: The slow addition of iodine controls the rate of borane generation and the exothermic nature of the reaction.

-

-

Reaction Progression:

-

After the iodine addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture at room temperature for 6-8 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 10% MeOH in CH₂Cl₂ and visualizing with ninhydrin stain).

-

-

Quenching and Workup:

-

Carefully cool the flask back to 0 °C in an ice bath.

-

Slowly and cautiously add methanol (20 mL) dropwise to quench any unreacted borohydride. Significant gas evolution will occur.

-

Once the gas evolution subsides, concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the THF and methanol.

-

To the resulting residue, add a 2 M aqueous solution of sodium hydroxide (NaOH) until the pH is strongly basic (pH > 12). This ensures the amino alcohol is in its free base form.

-

Rationale: A basic pH is crucial for extracting the product into an organic solvent, as the protonated amine would remain in the aqueous layer.

-

-

Extraction and Isolation:

-

Transfer the basic aqueous mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 75 mL). To minimize emulsions, a small amount of brine can be added to the aqueous layer.[3]

-

Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture to remove the drying agent and concentrate the filtrate in vacuo to yield the crude product.

-

-

Purification:

-

The crude (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol, often obtained as a solid or a thick oil, can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by flash column chromatography on silica gel if necessary.

-

Characterization

The final product should be characterized to confirm its identity and purity.

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry: To verify the molecular weight.

-

Chiral HPLC or Polarimetry: To confirm the enantiomeric purity has been retained.

Data Summary and Expected Results

The following table outlines the typical parameters for this synthesis.

| Parameter | Value | Notes |

| Starting Material | (S)-3-Nitrophenylglycine | 5.0 g (25.5 mmol) |

| NaBH₄ Stoichiometry | 3.0 equivalents | Excess ensures complete generation of the reducing species. |

| Iodine Stoichiometry | 1.0 equivalent | Stoichiometric to NaBH₄ for borane generation. |

| Reaction Time | 6-8 hours | Monitor by TLC for completion. |

| Temperature | 0 °C to Room Temp. | Initial cooling is critical for safety and control. |

| Expected Yield | 75-90% | Yields for this reaction type are typically high.[3] |

| Expected Purity | >98% ee | The reaction is known to proceed with retention of optical purity.[2] |

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | Insufficient reducing agent; non-anhydrous conditions. | Use freshly opened anhydrous THF. Ensure NaBH₄ is dry. Add a slight excess (0.1-0.2 equiv) of the NaBH₄/I₂ system. |

| Low Yield | Inefficient extraction; product loss during workup. | Ensure the aqueous layer is strongly basic (pH > 12) before extraction. Perform additional extractions (4-5 times). |

| Formation of Emulsions | Vigorous shaking during extraction. | Add brine to the aqueous layer. Use gentle, swirling motions for extraction instead of vigorous shaking. |

| Product is an Oil | Residual solvent or minor impurities. | Dry the product under high vacuum. Attempt purification by flash chromatography. |

Conclusion

The synthesis of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol from its parent amino acid via a sodium borohydride and iodine-mediated reduction is an efficient, high-yielding, and operationally simple method. It avoids the use of hazardous reagents like LiAlH₄ while preserving the crucial stereochemistry of the starting material. This protocol provides a reliable and scalable pathway for researchers and drug development professionals to access this important chiral intermediate.

References

-

Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols. Available at: [Link]

-

Blaskovich, M. A., et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Bentham Open. Available at: [Link]

-

Periasamy, M., & Thirumalaikumar, M. (2000). Transition Metal Compound Mediated Reduction of α-Amino Acids to 1,2-Amino Alcohols with NaBH₄ in Water. Journal of the Indian Chemical Society. Available at: [Link]

-

Couty, F., & Evano, G. (2006). Highly Enantioselective Synthesis of β-Amino Alcohols. The Journal of Organic Chemistry. Available at: [Link]

-

Prier, C. K., et al. (2020). Enantioselective radical C-H amination for the synthesis of β-amino alcohols. PubMed. Available at: [Link]

-

Couty, F., & Evano, G. (2007). Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version. The Journal of Organic Chemistry. Available at: [Link]

-

Cao, Y., & Yang, G. (2013). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Martin, M., et al. (2011). Synthesis of Rare Earth Catalysts and Their Applications for Enantioselective Synthesis of Heterocyclic β-Amino Alcohols. The Journal of Organic Chemistry. Available at: [Link]

-

Wang, Z., et al. (2015). Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. Organic & Biomolecular Chemistry. Available at: [Link]

-

Dias, E. L., et al. (2001). Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis. PubMed. Available at: [Link]

-

Zhang, J., et al. (2024). Engineering an Artificial Pathway to Improve the Bioconversion of Lysine into Chiral Amino Alcohol 2-Hydroxycadaverine Using a Semi-Rational Design. MDPI. Available at: [Link]

-

Deeter, J., et al. (1990). Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. Organic Preparations and Procedures International. Available at: [Link]

-

Sciencemadness. (n.d.). Synthesis of Chiral 2-Amino-1-Phenylethanol. Available at: [Link]

-

Zhang, J., et al. (2020). One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade. PubMed Central. Available at: [Link]

-

D'Oca, M. G. M., et al. (2004). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA. Available at: [Link]

-

Gotor-Fernández, V., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. PubMed Central. Available at: [Link]

Sources

- 1. (R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol Hydrochloride [benchchem.com]

- 2. benthamopen.com [benthamopen.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chimia.ch [chimia.ch]

Protocol for reduction of (S)-3-nitrophenylglycine to amino alcohol

Application Note: Chemoselective Reduction of (S)-3-Nitrophenylglycine to (S)-2-Amino-2-(3-nitrophenyl)ethanol

Executive Rationale

In the synthesis of complex active pharmaceutical ingredients (APIs), unnatural chiral amino alcohols serve as indispensable building blocks. The reduction of (S)-3-nitrophenylglycine presents a strict chemoselectivity challenge: the carboxylic acid must be fully reduced to a primary alcohol while strictly preserving both the highly sensitive nitroarene moiety and the

Standard powerful hydrides, such as Lithium Aluminum Hydride (LiAlH₄), are fundamentally unsuitable for this transformation as they will aggressively reduce the nitro group to an azo derivative or primary amine. Conversely, mild agents like Sodium Borohydride (NaBH₄) alone lack the nucleophilic strength to reduce carboxylic acids. This application note details a field-proven, highly selective protocol utilizing the NaBH₄/I₂ system to achieve this transformation safely and efficiently[1].

Mechanistic Causality & Experimental Design

To master this protocol, researchers must understand the causality behind the reagent selection and the workup procedures:

-

Electrophilic Borane Generation: The dropwise addition of iodine (I₂) to NaBH₄ in tetrahydrofuran (THF) generates diborane (B₂H₆ / BH₃·THF), sodium iodide, and hydrogen gas in situ[1].

-

Absolute Chemoselectivity: Unlike nucleophilic hydrides, borane is an electrophilic reducing agent. It rapidly coordinates with the electron-rich carboxylic acid to form a transient acyloxyborohydride intermediate, which is subsequently reduced to the alcohol[1]. The electron-deficient nitro group cannot coordinate with the electrophilic borane, ensuring perfect chemoselectivity. Furthermore, this methodology is widely recognized for preventing the racemization of the

-chiral center, preserving the (S)-configuration[2]. -

Boron-Amine Complex Cleavage (Critical Step): A frequent point of failure in amino acid reductions is the standard aqueous workup. Following reduction, the newly formed primary amine acts as a strong Lewis base, coordinating tightly with the Lewis acidic boron to form a highly stable complex (

). A harsh alkaline reflux (using 20% aq. NaOH) is mechanically required to cleave this B–N bond and liberate the free amino alcohol[2].

Experimental Workflow

Workflow for the chemoselective reduction of (S)-3-nitrophenylglycine using NaBH4/I2.

Step-by-Step Protocol

Phase 1: In Situ Borane Generation & Reduction

-

Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and an addition funnel. Flush the system with inert gas (N₂ or Argon).

-

Charge the flask with (S)-3-nitrophenylglycine (1.0 eq) and Sodium Borohydride (NaBH₄, 2.5 eq).

-

Suspend the solid mixture in anhydrous THF (approx. 2.5 M relative to the amino acid) and cool the system to 0 °C using an ice bath[3].

-

Dissolve Iodine (I₂, 1.0 eq) in a minimal volume of anhydrous THF. Transfer this dark solution to the addition funnel.

-

Self-Validation Point: Begin the dropwise addition of the I₂ solution. You must observe the rapid decolorization of the brown iodine solution alongside vigorous evolution of H₂ gas. This visual and kinetic feedback confirms the active generation of the electrophilic borane species[3].

-

Once the addition is complete and gas evolution subsides, remove the ice bath and heat the reaction to a gentle reflux (65 °C) for 14–18 hours[2].

Phase 2: Hydride Quenching & Complex Cleavage

-

Cool the reaction mixture back to 0 °C.

-

Self-Validation Point: Cautiously add Methanol (MeOH) dropwise. Vigorous bubbling will occur as the excess NaBH₄ and unreacted borane are destroyed. Continue adding MeOH until all gas evolution completely ceases, validating that the system is safely quenched[3].

-

Concentrate the mixture under reduced pressure (rotary evaporation) to yield a thick, pasty residue.

-

Mechanistic Necessity: To break the stable

complex, add 20% (w/w) aqueous NaOH (or KOH) to the residue. Mechanically stir and heat to a mild reflux for 3 to 4 hours[2].

Phase 3: Extraction & Isolation

-

Cool the alkaline mixture to room temperature.

-

Extract the aqueous phase with Ethyl Acetate (EtOAc) or Dichloromethane (CH₂Cl₂) three times[3].

-

Wash the combined organic layers with brine to break any emulsions, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate in vacuo to afford (S)-2-amino-2-(3-nitrophenyl)ethanol. The crude product is typically of high purity but can be recrystallized from toluene if required[2].

Quantitative Data & Troubleshooting

Table 1: Reagent Stoichiometry and Mechanistic Function

| Reagent | Equivalents | Mechanistic Role / Function |

| (S)-3-Nitrophenylglycine | 1.0 | Substrate; provides the chiral backbone and sensitive nitroarene moiety. |

| Sodium Borohydride (NaBH₄) | 2.5 | Hydride source; reacts with I₂ to form the active reducing agent (B₂H₆). |

| Iodine (I₂) | 1.0 | Oxidant; converts nucleophilic NaBH₄ to electrophilic borane (BH₃) in situ. |

| Tetrahydrofuran (THF) | Solvent | Coordinates with BH₃ to stabilize it as a reactive BH₃·THF complex. |

| Methanol (MeOH) | Excess | Quenching agent; safely decomposes unreacted borane and hydrides. |

| 20% aq. NaOH | Excess | Hydrolysis agent; mechanically breaks the stable borane-amine Lewis acid-base complex. |

Table 2: Experimental Troubleshooting and Quality Control

| Observation / Issue | Potential Cause | Corrective Action |

| Low yield of amino alcohol | Incomplete cleavage of the boron-amine complex. | Ensure the alkaline hydrolysis step (NaOH) is refluxed for a minimum of 3-4 hours. |

| Loss of optical purity (Racemization) | Reaction temperature spiked during I₂ addition. | Strictly maintain the reaction at 0 °C during the dropwise addition of the oxidant. |

| Reduction of the nitro group | Use of alternative, unselective hydrides (e.g., LiAlH₄). | Strictly adhere to the NaBH₄/I₂ system; avoid strong nucleophilic reducing agents. |

| Vigorous, uncontrollable foaming | Rapid addition of MeOH during the quenching phase. | Add MeOH dropwise at 0 °C until H₂ gas evolution ceases completely. |

References

-

[2] Title: A convenient reduction of amino acids and their derivatives. Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link]

-

[1] Title: Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link]

-

[3] Title: Reduction of amino acids to corresponding amino alcohols. Source: Chemistry Stack Exchange. URL:[Link]

Sources

Preparation of chiral oxazolines starting from (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol

Executive Summary

This application note details the synthesis of 4-substituted-2-oxazolines utilizing (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol as the chiral scaffold. Chiral oxazolines derived from phenylglycinol analogs are privileged structures in asymmetric catalysis (e.g., Pybox, Box ligands) and medicinal chemistry.

The presence of the 3-nitrophenyl moiety introduces specific electronic considerations. The electron-withdrawing nitro group increases the acidity of the benzylic proton, heightening the risk of racemization under strongly basic conditions. Consequently, this guide prioritizes the Zinc(II) Chloride-catalyzed condensation (Witte-Seeliger method) , a Lewis-acid mediated route that operates under neutral conditions to preserve stereochemical integrity.

Strategic Synthesis Planning

Retrosynthetic Analysis & Route Selection